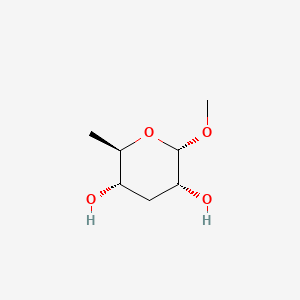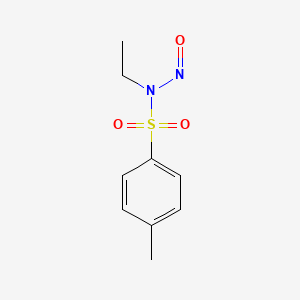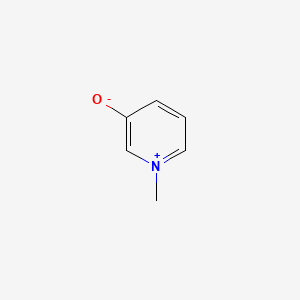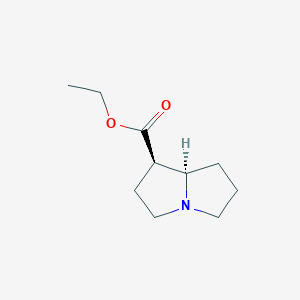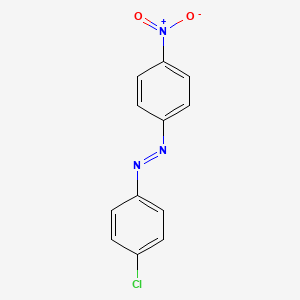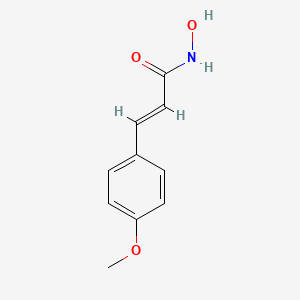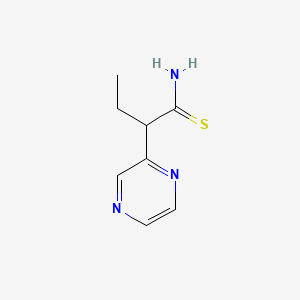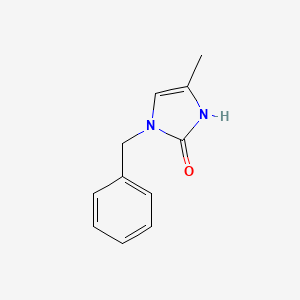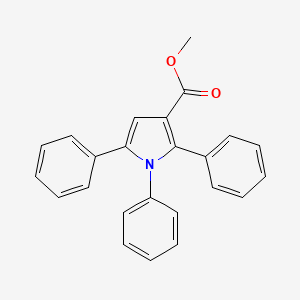
Methyl 1,2,5-triphenylpyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its three phenyl groups attached to the pyrrole ring and a methyl ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,5-triphenylpyrrole-3-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds . This method is operationally simple and uses readily available starting materials. The reaction typically proceeds in an anhydrous solvent such as dichloromethane at room temperature, yielding the desired pyrrole derivative in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,2,5-triphenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated or sulfonylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1,2,5-triphenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 1,2,5-triphenylpyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Its aromatic structure allows it to interact with DNA or proteins, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another pyrrole derivative with different substitution patterns.
3,4-Disubstituted Pyrroles: Compounds with substitutions at the 3 and 4 positions of the pyrrole ring.
Uniqueness
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is unique due to its three phenyl groups and the methyl ester functionality, which confer
Propiedades
Número CAS |
30082-52-1 |
|---|---|
Fórmula molecular |
C24H19NO2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
methyl 1,2,5-triphenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-27-24(26)21-17-22(18-11-5-2-6-12-18)25(20-15-9-4-10-16-20)23(21)19-13-7-3-8-14-19/h2-17H,1H3 |
Clave InChI |
CPODSSMPRUTXSV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


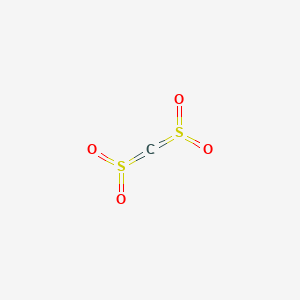
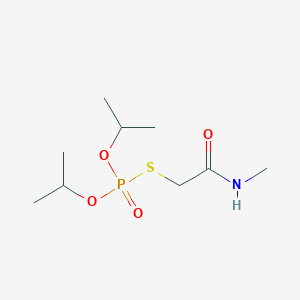
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
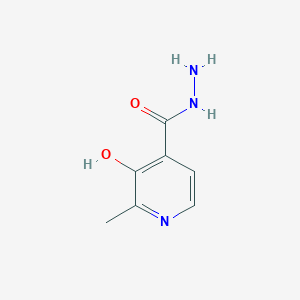
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
